(713C)octanoic acid
Description
Significance of Stable Isotope Tracers in Quantitative Biological Investigations
Stable isotope tracers are indispensable tools in modern quantitative biological and biomedical research, offering profound insights into the dynamic processes of life. nih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive variants of elements that differ only in the number of neutrons in their atomic nucleus. nih.gov This inherent safety has led to their widespread and increasing use in human studies, from microbes to complex organisms. nih.gov The fundamental principle of their application lies in introducing a molecule labeled with a less abundant stable isotope, such as Carbon-13 (¹³C), into a biological system. springernature.com Since these labeled molecules are chemically identical to their unlabeled counterparts, they are processed through the same metabolic and physiological pathways. nih.gov
The incorporation of the stable isotope tracer alters the natural isotopic ratio in downstream metabolites, a change that can be precisely measured using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govsilantes.com This allows researchers to trace the journey of the labeled molecule, providing a detailed map of metabolic pathways, quantifying the rate of metabolic reactions (fluxes), and understanding how these processes are affected by genetic alterations, disease states, or therapeutic interventions. springernature.comoncohemakey.comsilantes.com
The application of stable isotope tracers has revolutionized fields such as metabolomics, proteomics, and systems biology. silantes.com They enable the precise measurement of nutrient absorption, metabolism, and excretion, and allow for the quantitative analysis of metabolite fluxes through various bodily compartments. oncohemakey.com By tracking the flow of atoms through complex metabolic networks, scientists can elucidate the regulation of critical cellular processes, including energy production, biosynthesis, and signal transduction, providing a dynamic view of cellular function that is unattainable with static measurements alone. springernature.comsilantes.comsilantes.com
Rationale for 13C-Octanoic Acid as a Tracer in Specific Metabolic Pathways and Physiological Processes
13C-Octanoic acid, a medium-chain fatty acid labeled with a stable carbon isotope, has emerged as a highly specific and valuable tracer for investigating key physiological and metabolic processes. isotope.com Its utility stems from its distinct metabolic fate following administration, which allows it to serve as a precise probe for gastric emptying and hepatic mitochondrial function. oup.comsemanticscholar.org
One of the most established applications of 13C-Octanoic acid is in the non-invasive measurement of gastric emptying of solid food. europeanreview.org When mixed into a solid meal, such as an egg yolk, 13C-Octanoic acid is firmly retained within the food matrix in the stomach. europeanreview.org Crucially, it is not significantly absorbed in the stomach but is rapidly absorbed in the upper small intestine (duodenum and jejunum) once the meal passes through the pylorus. europeanreview.orgeuropeanreview.org Following absorption, it is quickly transported to the liver, where it undergoes β-oxidation within the mitochondria to produce acetyl-CoA, which then enters the Krebs cycle, ultimately generating 13C-labeled carbon dioxide (¹³CO₂). semanticscholar.org This labeled CO₂ is then expelled in the breath. oup.com Because the post-gastric steps of absorption and metabolism are very rapid and consistent, the rate-limiting step in the appearance of ¹³CO₂ in the breath is the rate at which the stomach empties the solid meal. oup.comnih.govjove.com This principle forms the basis of the 13C-Octanoic Acid Breath Test (OABT), a widely used clinical and research tool. karger.comdovepress.com
Beyond gastroenterology, 13C-Octanoic acid is a powerful tool for assessing hepatic mitochondrial function. semanticscholar.orgfrontiersin.org As its primary site of metabolism is the liver's mitochondria, the rate of ¹³CO₂ production from labeled octanoate (B1194180) directly reflects the capacity of mitochondrial β-oxidation. semanticscholar.orgfrontiersin.org This has been applied in studies of liver diseases like non-alcoholic steatohepatitis (NASH) to non-invasively probe for mitochondrial dysfunction. frontiersin.org Furthermore, in the field of systems biology and metabolic engineering, 13C-Octanoic acid is used to perform metabolic flux analysis, tracing the carbon flow to identify metabolic bottlenecks or shifts in response to stressors. vanderbilt.edu For example, it has been used to study fatty acid metabolism in specific cell types like human astrocytes and to understand metabolic changes in microorganisms. vanderbilt.edufrontiersin.org
The following tables summarize key research findings and applications of 13C-Octanoic Acid.
Table 1: Research Applications of the 13C-Octanoic Acid Breath Test (OABT)
| Condition/Application | Key Findings | Reference |
|---|---|---|
| Functional Dyspepsia | Delayed gastric emptying was identified in approximately 30% of patients with non-ulcer dyspepsia using the OABT. | europeanreview.org |
| Diabetic Neuropathy | The OABT is a validated method for assessing gastroparesis (delayed gastric emptying) in diabetic patients. | europeanreview.orgdovepress.com |
| Celiac Disease | Children with celiac disease showed significantly delayed gastric emptying, which normalized after six months on a gluten-free diet. | europeanreview.org |
| Amyotrophic Lateral Sclerosis (ALS) | Patients with ALS demonstrated delayed gastric emptying compared to healthy volunteers, suggesting autonomic system involvement. | karger.com |
| Pharmacological Studies | The OABT is sensitive enough to detect changes in gastric emptying induced by prokinetic drugs (e.g., erythromycin) and anticholinergic agents. | europeanreview.org |
| Pregnancy | The test has been used to assess gastric emptying rates in pregnant women. | europeanreview.org |
Table 2: Metabolic Pathways and Processes Investigated with 13C-Octanoic Acid
| Metabolic Process | Pathway Details | Organ/Cell Type | Research Focus | Reference |
|---|---|---|---|---|
| Gastric Emptying | Tracer for the solid phase of a meal. Rate of emptying is the rate-limiting step for 13CO2 appearance in breath. | Stomach, Duodenum | Gastrointestinal motility disorders (e.g., gastroparesis, functional dyspepsia). | oup.comeuropeanreview.orgphysiology.org |
| Hepatic Mitochondrial β-Oxidation | Octanoate enters mitochondria (carnitine-independent) and is oxidized to Acetyl-CoA, which enters the Krebs cycle to produce 13CO2. | Liver (Hepatocytes) | Assessment of liver function and mitochondrial health in diseases like NASH. | semanticscholar.orgfrontiersin.org |
| Myocardial Fatty Acid Metabolism | Hyperpolarized [1-13C]octanoate used to probe β-oxidation and acetylcarnitine production in real-time. | Heart (Myocardium) | Non-invasive monitoring of cardiac energy metabolism. | nih.gov |
| Cellular Fatty Acid Metabolism | [U-13C]-C8:0 used to trace β-oxidation and ketone body production. | Astrocytes (human iPSC-derived) | Elucidating network metabolism and differences between medium-chain fatty acids. | frontiersin.org |
| Microbial Metabolism | Used to trace carbon flow and identify metabolic shifts (e.g., increased acetate (B1210297) production) under stress conditions. | E. coli | Metabolic engineering to improve product yields. | vanderbilt.edu |
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Mitochondrial uncoupling is often invoked as a mechanism underlying cellular dysfunction; however, it has not been possible to study this phenomenon directly in intact cells and tissues. In this paper ... direct evaluation of mitochondrial uncoupling in the intact myocardium using (31)P NMR magnetization transfer techniques /are reported/. Langendorff perfused rat hearts were exposed to either a known uncoupler, 2,4-dinitrophenol, or a potential uncoupler, octanoate. Both 2,4-dinitrophenol and octanoate decreased mechanical function as measured by the rate pressure product and caused an increase in the oxygen consumption rate; with 2,4-dinitrophenol this increase in oxygen consumption rate was dose-dependent. The ATP synthesis rate measured by (31)P NMR, however, was not elevated commensurately with oxygen consumption rate; instead, the P/O ratio declined. In contrast, the linear relationship between the ATP synthesis rate and rate pressure product was not altered by the uncoupling agents. These data demonstrate that 1) (31)P NMR magnetization transfer can be utilized to measure uncoupling of oxidative phosphorylation in intact organs, 2) octanoate does not induce excess ATP utilization in the intact heart, and 3) high levels of octanoate induce mitochondrial uncoupling in the intact myocardium; and this may, in part, be the cause of the toxic effects associated with fatty acid exposure. /Octanoate/ It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, /investigators/ demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. ... Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. ... |
|---|---|
CAS No. |
287111-23-3 |
Molecular Formula |
C8H16O2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(713C)octanoic acid |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i2+1 |
InChI Key |
WWZKQHOCKIZLMA-VQEHIDDOSA-N |
impurities |
hexanoic acid; heptanoic acid; nonanoic acid; decanoic acid; valproic acid; methyl octanoate; ethyl octanoate; methyl decanoate; undecan-2-one; 5-butyltetrahydrofuran-2-one (gamma-hydroxyoctanoic acid lactone) |
Isomeric SMILES |
C[13CH2]CCCCCC(=O)O |
Canonical SMILES |
CCCCCCCC(=O)O |
boiling_point |
463.5 °F at 760 mmHg (NTP, 1992) 239 °C |
Color/Form |
SOLIDIFIES TO LEAFY CRYSTALS WHEN COLD Colorless Oily liquid |
density |
0.91 (USCG, 1999) - Less dense than water; will float 0.910 at 20 °C/4 °C 0.91 |
flash_point |
230 °F (NTP, 1992) 270 °F 130 °C (open cup) 270 °F. |
melting_point |
61 to 62 °F (NTP, 1992) 16.5 °C |
physical_description |
Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue. Liquid Liquid; Liquid, Other Solid Colorless to light yellow liquid with a mild odor; Insoluble in water; [CAMEO] May solidify when used or stored below room temperature; [CHEMINFO] colourless, oily liquid/slight, unpleasant odou |
Related CAS |
15696-43-2 (unspecified lead salt) 16577-52-9 (lithium salt) 18312-04-4 (unspecified zirconium salt) 1912-83-0 (tin(+2) salt) 1984-06-1 (hydrochloride salt) 20195-23-7 (unspecified chromium salt) 20543-04-8 (unspecified copper salt) 2191-10-8 (cadmium salt) 3130-28-7 (iron(+3) salt) 3890-89-9 (copper(+2) salt) 4696-54-2 (barium salt) 4995-91-9 (nickel(+2) salt) 5206-47-3 (zirconium(+4) salt) 557-09-5 (zinc salt) 5972-76-9 (ammonium salt) 6028-57-5 (aluminum salt) 60903-69-7 (La(+3) salt) 6107-56-8 (calcium salt) 6427-90-3 (chromium(+2) salt) 6535-19-9 (unspecified manganese salt) 6535-20-2 (unspecified iron salt) 6700-85-2 (cobalt salt) 67816-08-4 (Ir(+3) salt) 68957-64-2 (Ru(+3) salt) 7319-86-0 (lead(+2) salt) 7435-02-1 (unspecified Ce salt) 764-71-6 (potassium salt) |
solubility |
less than 1 mg/mL at 64 °F (NTP, 1992) Very slightly sol in water (0.068 g/100 g at 20 °C); freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid Miscible in ethanol, chloroform, acetonitrile In water 789 mg/L at 30 °C 0.789 mg/mL slightly soluble in water; soluble in most organic solvents |
vapor_pressure |
1 mmHg at 198.1 °F ; 5 mmHg at 237.4 °F; 760 mmHg at 459.5 °F (NTP, 1992) 0.00371 [mmHg] VP: 1 MM HG AT 78.0 °C 3.71X10-3 mm Hg at 25 °C |
Origin of Product |
United States |
Isotopic Labeling and Synthetic Methodologies For13c Octanoic Acid
Chemical Synthesis Approaches for Positional Carbon-13 Labeling (e.g., 1-13C-Octanoic Acid)
The most common and functionally significant isotopologue is 1-¹³C-octanoic acid, where the carbon-13 atom is located at the carboxyl position. This specific labeling allows for the tracking of the molecule's metabolic fate, as the carboxyl group is released as carbon dioxide (CO₂) during β-oxidation in the liver's mitochondria. digestivehealth.org.au The appearance of ¹³CO₂ in exhaled breath can then be measured to assess metabolic processes. digestivehealth.org.aucampro-webshop.eu
Several synthetic routes have been developed to achieve this positional labeling. One prominent method involves the hydrocarboxylation of an alkene precursor using a labeled carbon source. Specifically, 1-heptene (B165124) can be reacted with carbon monoxide enriched with carbon-13 (¹³CO) in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). researchgate.net This reaction directly incorporates the ¹³C isotope into the carboxylic acid group, forming 1-¹³C-octanoic acid. researchgate.net
Another established method starts with a simple, commercially available ¹³C-labeled precursor like Barium Carbonate (Ba¹³CO₃). Through a series of chemical transformations, the ¹³C from the carbonate is incorporated into the target fatty acid structure. This approach has been reported to produce 1-¹³C-octanoic acid with a high chemical yield of over 90%. The structure of the resulting labeled fatty acid is confirmed using analytical techniques such as Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), by comparing the spectra to that of the unlabeled analogue.
Table 1: Synthetic Methodologies for 1-13C-Octanoic Acid
| Method | Precursors | Catalyst/Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| Hydrocarboxylation | 1-Heptene, 13CO | PdCl₂(PPh₃)₂ | Not specified | researchgate.net |
Considerations of Isotopic Purity and Enrichment in Synthetic Preparations for Research Applications
For research applications, particularly those involving metabolic tracing and use as internal standards, both the isotopic and chemical purity of ¹³C-octanoic acid are of paramount importance. lookchem.com
Isotopic Purity and Enrichment: Isotopic purity, often expressed as "atom % ¹³C," refers to the percentage of the labeled molecules that contain the ¹³C isotope at the specified position. Commercial preparations of 1-¹³C-octanoic acid typically offer an isotopic purity of 99 atom % ¹³C. isotope.com This high level of enrichment is crucial for generating a detectable signal above the natural abundance of ¹³C (approximately 1.1%) in biological systems. digestivehealth.org.audoi.org In breath tests, for example, the high enrichment of the substrate ensures that the measured increase in exhaled ¹³CO₂ is statistically significant and accurately reflects the metabolic process being studied. doi.org
The synthesis method directly impacts the achievable isotopic purity. For instance, in the hydrocarboxylation of 1-heptene, achieving high isotopic purity requires the strict exclusion of any sources of unlabeled carbon monoxide (¹²CO). researchgate.net The presence of unlabeled carboxylic acids or other compounds that could decompose and release ¹²CO under the reaction conditions would lead to the formation of unlabeled octanoic acid, thereby reducing the isotopic enrichment of the final product. researchgate.net
Chemical Purity: Chemical purity refers to the percentage of the material that is the desired compound, irrespective of its isotopic composition. Commercially available 1-¹³C-octanoic acid generally has a chemical purity of 98% or higher. isotope.com High chemical purity is essential to avoid the introduction of confounding variables in experimental systems. Impurities could potentially interfere with the metabolic pathway under investigation or with the analytical detection methods, such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). lookchem.com
The use of 1-¹³C-octanoic acid as an internal standard for the quantification of its unlabeled counterpart in various biological or food samples is a key application where both high isotopic and chemical purity are non-negotiable. lookchem.com The labeled standard is added in a known quantity to a sample, and its signal is used to normalize the signal of the endogenous analyte, correcting for variations in sample preparation and instrument response, which enhances the accuracy and precision of the measurement. lookchem.com
Table 2: Purity and Application Data for 1-13C-Octanoic Acid
| Parameter | Typical Specification | Significance in Research | Analytical Technique | Reference |
|---|---|---|---|---|
| Isotopic Purity | 99 atom % 13C | Ensures a strong, detectable signal for tracing studies above natural 13C abundance. | Isotope Ratio Mass Spectrometry (IRMS) | isotope.comdoi.org |
| Chemical Purity | ≥98% | Prevents interference from contaminants in metabolic studies and analytical quantification. | Gas Chromatography (GC), LC-MS | lookchem.comisotope.com |
| Primary Application | Metabolic Tracer (e.g., Breath Tests) | Allows non-invasive measurement of processes like gastric emptying and mitochondrial oxidation. | IRMS, NDIRS | doi.orgfrontiersin.orgwjgnet.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| 1,2,3,4 13C-octanoic acid |
| 1-13C-Octanoic Acid |
| 13C-octanoic acid |
| Barium Carbonate (Ba13CO₃) |
| Carbon Dioxide (CO₂) |
| Carbon Monoxide (CO) |
| Dichlorobis(triphenylphosphine)palladium(II) |
| Octanoic acid |
Advanced Analytical Techniques for Quantifying13c Octanoic Acid and Its Metabolites
Mass Spectrometry-Based Methods for Isotopic Enrichment and Metabolite Analysis
Mass spectrometry (MS) stands as a cornerstone for the analysis of ¹³C-labeled compounds due to its ability to differentiate molecules based on their mass-to-charge ratio. This capability is essential for tracking the incorporation of the ¹³C label from octanoic acid into various metabolites. The versatility of MS is demonstrated through its coupling with different chromatographic techniques, each tailored to specific analytical needs.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Tracer Appearance in Breath and Plasma Metabolites
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a highly sensitive technique used to measure ¹³C enrichment in biological samples. nih.gov This method is particularly prominent in ¹³C-octanoic acid breath tests, a non-invasive procedure to assess the rate of gastric emptying of solids. digestivehealth.org.auresearchgate.net In this test, a meal containing ¹³C-octanoic acid is consumed. digestivehealth.org.au As the labeled octanoic acid is emptied from the stomach and absorbed in the small intestine, it is metabolized by the liver, leading to the production of ¹³CO₂ which is then exhaled. digestivehealth.org.aumdpi.com GC-C-IRMS is employed to measure the ratio of ¹³CO₂ to ¹²CO₂ in collected breath samples over time, providing a kinetic profile of gastric emptying. oup.comcampro-webshop.eu
Beyond breath analysis, GC-C-IRMS is also utilized to determine the isotopic enrichment of fatty acids in plasma. dtu.dk This allows researchers to trace the metabolic fate of ¹³C-octanoic acid, for instance, by observing its conversion into other fatty acids like myristic and palmitic acids. nih.gov The high precision of GC-C-IRMS enables the detection of very low levels of isotopic enrichment, making it an invaluable tool in metabolic research. researchgate.net
Table 1: GC-C-IRMS Applications in ¹³C-Octanoic Acid Studies
| Application | Sample Matrix | Key Findings |
|---|---|---|
| Gastric Emptying Rate | Breath | Measures the appearance of ¹³CO₂ to determine the half-emptying time and lag phase of solids from the stomach. campro-webshop.eu |
| Fatty Acid Metabolism | Plasma | Traces the incorporation of the ¹³C label from octanoic acid into other long-chain fatty acids. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) with Negative Ion Chemical Ionization (NCI) for Fatty Acid Enrichment Studies
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile compounds. researchgate.net When coupled with negative ion chemical ionization (NCI), GC-MS offers exceptional sensitivity and selectivity for electrophilic molecules, including fatty acids that have been appropriately derivatized. gcms.cznih.gov This makes it a powerful tool for fatty acid enrichment studies involving ¹³C-octanoic acid.
For the analysis of fatty acids by GC-NCI-MS, they are typically converted into pentafluorobenzyl (PFB) esters. nih.gov This derivatization enhances their electrophilic nature, leading to a significant increase in sensitivity during NCI analysis. nih.govasm.org The technique can achieve detection limits in the femtogram range, allowing for the quantification of even trace amounts of labeled fatty acids. nih.gov This high sensitivity is crucial for studying the in vivo metabolism of labeled essential fatty acids and their desaturated and chain-elongated products. nih.gov
Table 2: Comparison of Ionization Methods for Fatty Acid Analysis
| Ionization Method | Typical Derivative | Sensitivity | Application |
|---|---|---|---|
| Electron Ionization (EI) | Methyl Ester | Lower | General identification and quantification. researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipidomics and Comprehensive Metabolomics
Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile platform for the analysis of a wide range of molecules, including lipids and other metabolites that are not sufficiently volatile for GC analysis. nih.gov In the context of ¹³C-octanoic acid research, LC-MS is instrumental for comprehensive lipidomics and metabolomics studies. nih.govspringernature.com It allows for the separation and identification of a broad spectrum of lipid species, enabling a detailed investigation of how the ¹³C label from octanoic acid is distributed throughout the lipidome. rsc.org
LC-MS-based lipidomics can be used to examine changes in the plasma lipidome following the ingestion of a meal containing ¹³C-octanoic acid. researchgate.net This provides insights into the dynamic metabolic response to the dietary intake of this medium-chain fatty acid. The use of stable isotope-labeled internal standards in LC-MS analysis helps to correct for variations during sample preparation and analysis, leading to more accurate quantification. rsc.org
High-Resolution Accurate Mass Full Scans for Unspecific Labeling Patterns and Isotopologue Analysis
High-resolution accurate mass (HRAM) spectrometry, often performed on instruments like Orbitrap mass spectrometers, provides the capability to resolve and identify analytes with very high mass accuracy. escholarship.org This is particularly advantageous for stable isotope tracer studies, as it allows for the differentiation of various isotopologues—molecules that differ only in their isotopic composition. nih.gov
In the context of ¹³C-octanoic acid metabolism, HRAM-MS can be used to analyze the complex labeling patterns that arise as the ¹³C atoms are incorporated into different metabolic products. nih.gov This enables a detailed analysis of metabolic pathways and fluxes. nih.gov The ability to perform untargeted analysis of all labeled forms of each fatty acid provides a comprehensive view of metabolic remodeling. nih.gov For instance, it can distinguish between fatty acid uptake, de novo synthesis, and elongation based on the specific isotopologue distribution. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Position-Specific Labeling and Isotopomer Analysis
Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and dynamics of molecules. chemicalbook.comlibretexts.org In the context of ¹³C-octanoic acid studies, ¹³C-NMR is particularly valuable for determining the specific positions of ¹³C labels within a molecule, an analysis of what are known as isotopomers. nih.govnih.govresearchgate.net This capability allows for a detailed elucidation of metabolic pathways. nih.gov
By using specifically labeled [¹³C]octanoate isotopomers, researchers can monitor the extent of processes like beta-oxidation. nih.gov For example, a mixture of [2,4,6,8-¹³C]octanoate and [1,2,3,4-¹³C]octanoate can be used to track whether the fatty acid undergoes complete or incomplete beta-oxidation in tissues like the heart. nih.gov Furthermore, ¹³C-NMR can be applied in vivo to monitor metabolic processes in real-time. nih.govnih.gov The introduction of stable isotopes like ¹³C is a critical prerequisite for many advanced NMR experiments that probe the kinetics of biological processes. nih.gov
Isotope-Selective Nondispersive Infrared Spectrometry (IRIS) for Breath Test Applications
Isotope-selective nondispersive infrared spectrometry (IRIS), also referred to as NDIRS, is an alternative technology to IRMS for the analysis of ¹³CO₂/¹²CO₂ ratios in breath samples. oup.comnih.goveuropeanreview.org This technique is often used in clinical settings for ¹³C-breath tests, including the ¹³C-octanoic acid breath test for measuring gastric emptying, due to its relative simplicity and ease of use compared to mass spectrometry. digestivehealth.org.aueuropeanreview.orgnih.govtareqco.com
While IRMS is considered the gold standard for its high precision, IRIS has been shown to be a suitable and reliable alternative for many breath test applications. oup.comnih.gov Studies comparing the two techniques have found a good agreement in the estimation of the ¹³C/¹²CO₂ ratio, particularly for diagnostic purposes. nih.goveuropeanreview.org Although IRMS offers lower bias, the performance of IRIS is generally sufficient for the clinical evaluation of gastric emptying tests. oup.comnih.gov Recent advancements in IRIS technology have further improved its validity and reliability for quantifying ¹³C enrichment in expired breath. physiology.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (713C)octanoic acid / ¹³C-Octanoic acid |
| ¹³CO₂ |
| Myristic acid |
| Palmitic acid |
| [2,4,6,8-¹³C]octanoate |
Advanced Sample Preparation and Derivatization Techniques for Stable Isotope Analysis of Fatty Acids and Lipids
The accurate quantification of 13C-octanoic acid and its metabolites from complex biological matrices is critically dependent on meticulous sample preparation and efficient derivatization. The primary goals of sample preparation are to isolate the analytes of interest from interfering matrix components, such as proteins and phospholipids (B1166683), and to concentrate the analytes for sensitive detection. Derivatization is often necessary to improve the volatility and thermal stability of fatty acids for gas chromatography (GC) analysis and to enhance ionization efficiency for mass spectrometry (MS). In stable isotope dilution analysis, a known amount of a 13C-labeled internal standard, such as 13C-octanoic acid itself, is added at the beginning of the sample preparation process to account for analyte loss during extraction and derivatization, thereby enabling precise and accurate quantification. lipidmaps.org
Sample Extraction and Purification
The initial step in the analysis of 13C-octanoic acid involves its extraction from biological samples like plasma, serum, or tissue. The choice of extraction method is crucial for achieving high recovery and minimizing matrix effects. The most common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT) is a straightforward method used to remove proteins from biological fluids. researchgate.net It involves adding a water-miscible organic solvent, such as methanol (B129727), ethanol, or acetonitrile, to the sample to denature and precipitate proteins. researchgate.netnih.gov While simple and fast, PPT may result in a less clean extract compared to other methods, as many polar interferences can remain in the supernatant along with the target analytes. redalyc.org For lipid analysis, alcohol-based precipitation is often preferred over acetonitrile, as the latter can sometimes lead to lipid decomposition due to insufficient enzyme denaturation. scielo.br
Liquid-Liquid Extraction (LLE) is a classic and widely used technique for separating lipids based on their differential solubility in immiscible liquid phases. nih.govnih.gov
Folch and Bligh & Dyer Methods: Traditional LLE methods, such as those developed by Folch et al. and Bligh & Dyer, utilize a mixture of chloroform (B151607) and methanol. nih.govscirp.org The addition of water or a salt solution creates a biphasic system where lipids, including octanoic acid, partition into the lower chloroform layer, while more polar molecules remain in the upper aqueous-methanol phase. nih.govscirp.org These methods are considered gold standards for lipid extraction. nih.gov
Methyl-tert-butyl ether (MTBE) Extraction: In recent years, MTBE has emerged as a safer alternative to chloroform. An LLE method using MTBE/methanol/water creates a two-phase system where the upper, less dense MTBE layer contains the lipids, simplifying their collection. nih.govnih.gov This method has shown comparable or even superior extraction efficiency for various lipid classes compared to traditional methods. nih.gov
Solid-Phase Extraction (SPE) offers a more selective and often cleaner alternative to LLE, allowing for the fractionation of lipid classes. researchgate.netaocs.org SPE utilizes a solid adsorbent packed into a cartridge to retain analytes from a liquid sample. aocs.org
Normal-Phase SPE: Silica (B1680970) gel cartridges are commonly used to separate lipids into classes based on polarity. Non-polar lipids are eluted first with non-polar solvents like hexane/diethyl ether, followed by the elution of more polar complex lipids and free fatty acids using solvents like methanol and chloroform/methanol/water mixtures. aocs.org
Reversed-Phase SPE: Cartridges with chemically bonded C18 (octadecylsilyl or ODS) are used to retain hydrophobic molecules from aqueous samples. aocs.org This is particularly useful for enriching free fatty acids from samples like seawater or diluted serum. The adsorbed acids are then recovered by eluting with a suitable organic solvent. scirp.org
Ion-Exchange SPE: Aminopropyl-bonded silica cartridges can be used to specifically isolate the free fatty acid fraction from total lipid extracts. d-nb.info
The recovery of fatty acids can vary significantly depending on the chosen method and the sample matrix. The following table summarizes recovery data from various studies.
| Analyte(s) | Extraction Method | Matrix | Recovery (%) | Reference |
|---|---|---|---|---|
| Short and Medium Chain FAs | Liquid-Liquid Extraction (Diethyl ether) | Wine | 81.9 - 101 | offshorenorge.no |
| Phthalates | Liquid-Liquid Microextraction (Thymol:Octanoic Acid) | Kombucha | 67 - 120 | jlmqa.org |
| Total Fatty Acids | Folch Method (Chloroform/Methanol) | Slaughterhouse Waste | ~90 | scirp.org |
| Total Fatty Acids | Bligh & Dyer Method | Slaughterhouse Waste | ~71 | scirp.org |
| Short Chain FAs | Solid-Phase Extraction (Aminopropyl) | Microbial Samples | 96.5 - 108.8 | d-nb.info |
| Short Chain FAs | Solid-Phase Extraction (STRATA™-X-A) | Chicken Feces | 76.1 - 95.6 | aocs.org |
| Short Chain FAs | Ethanol Extraction | Plasma, Feces, Tissue | 95 - 117 | scielo.br |
| Volatile Organic Compounds (incl. Octanoic Acid) | HS-SPME | Dry-cured Ham | 94.2 - 106 | lipidmaps.org |
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
Due to their polarity and low volatility, fatty acids like octanoic acid require derivatization prior to GC-MS analysis. d-nb.info The process converts the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ester.
Esterification is the most common derivatization strategy, typically forming fatty acid methyl esters (FAMEs).
BF3-Methanol: Boron trifluoride in methanol (14% w/v) is a widely used and effective reagent. The reaction typically involves heating the sample with the reagent at 60-100°C for a set time. jfda-online.com
Acid-Catalyzed Methylation: Using methanolic hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is another robust method suitable for a wide range of lipid classes, including free fatty acids. nih.govnih.gov
Pentafluorobenzyl Bromide (PFBBr): This reagent forms pentafluorobenzyl esters, which are highly sensitive to electron capture detection (ECD) and negative chemical ionization (NCI) MS. lipidmaps.orgnih.govresearchgate.net This makes it an excellent choice for trace-level analysis. The reaction can be performed under moderate conditions, and the resulting derivatives are suitable for GC-MS analysis. mdpi.comencyclopedia.pub
Silylation converts the carboxylic acid to a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ester. These derivatives are volatile and thermally stable.
BSTFA and MSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents that form TMS esters. d-nb.info The reaction is often catalyzed by adding ~1% trimethylchlorosilane (TMCS). d-nb.info
MTBSTFA: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) forms TBDMS derivatives, which are about 10,000 times more stable against hydrolysis than their TMS counterparts, providing more robust samples for analysis. mdpi-res.com However, MTBSTFA is a bulkier reagent, which can lead to lower reaction yields with sterically hindered compounds. diva-portal.org
The choice of derivatization reagent can significantly impact method performance, including sensitivity and accuracy. The following table compares validation data for different derivatization methods used in fatty acid analysis.
| Analyte(s) | Derivatization Reagent | Method | Recovery (%) | Precision (RSD %) | LOD | Reference |
|---|---|---|---|---|---|---|
| Short Chain FAs | PFBBr | GC-MS | 55.7 - 97.9 | N/A | 0.24 - 0.98 µM | nih.gov |
| Volatile Thiols | PFBBr | HS-SPME-GC-MS | 80 - 118 | < 9.2 | N/A | mdpi.comencyclopedia.pub |
| Short Chain FAs | MTBSTFA | GC-MS | N/A | N/A | Low µM range | nih.gov |
| Dicarboxylic Acids | BSTFA | GC-MS | N/A | N/A | 5 - 40 pg | acs.org |
| Fatty Acids | Acetyl-chloride/Methanol | GC-TQMS | 83.6 - 109.6 | < 15 | 0.18 - 38.3 fmol | |
| Fatty Acids | HCl/Methanol | GC-MS | N/A | < 10 | low femtomol | acs.org |
| Fatty Acids | BF3/Methanol | GC-MS | N/A | N/A | < 10 pg | acs.org |
Applications Of13c Octanoic Acid in Elucidating Metabolic Pathways and Fluxes
Investigation of Medium-Chain Fatty Acid β-Oxidation Pathways
¹³C-Octanoic acid is a powerful tool for dissecting the intricacies of medium-chain fatty acid (MCFA) β-oxidation. This metabolic process, crucial for energy production, involves the sequential breakdown of fatty acids into acetyl-CoA. By introducing ¹³C-labeled octanoate (B1194180) into biological systems, researchers can trace the labeled carbon atoms as they are incorporated into various intermediates and end products of β-oxidation.
Studies have utilized ¹³C-octanoate to monitor myocardial metabolism, where fatty acids are a primary energy source. nih.gov In these experiments, the detection of ¹³C-labeled acetyl-carnitine confirms the uptake of octanoate by the heart tissue, its transport into the mitochondria, and its subsequent conversion to acetyl-CoA via β-oxidation. nih.gov This non-invasive approach provides a direct window into the catabolism of metabolically significant fatty acids in the heart. nih.gov
Furthermore, research in human-induced pluripotent stem cell-derived astrocytes has employed [U-¹³C]-octanoic acid to compare its β-oxidation with that of other MCFAs like decanoic acid. frontiersin.org Such studies have revealed differences in the production and secretion rates of ketone bodies, such as β-hydroxybutyrate and acetoacetate, derived from octanoate. frontiersin.org These findings highlight the specific ketogenic properties of different MCFAs and offer insights that could inform the design of targeted ketogenic diets. frontiersin.org The analysis of labeled intermediates also helps to elucidate the complexities of β-oxidation and its reverse process, fatty acid elongation. frontiersin.org
Table 1: Research Findings on ¹³C-Octanoic Acid in β-Oxidation Studies
| Research Area | Key Findings | Citations |
| Myocardial Metabolism | Demonstrated in-vivo conversion of hyperpolarized [1-¹³C]octanoate to acetyl-carnitine in the heart, directly probing β-oxidation. | nih.gov |
| Astrocyte Metabolism | Showed higher secretion rates of ketone bodies (β-hydroxybutyrate and acetoacetate) from [U-¹³C]-octanoic acid compared to [U-¹³C]-decanoic acid. | frontiersin.org |
| Fibroblast Metabolism | Revealed that medium-chain fatty acids can undergo a carbon chain-length elongation step before undergoing β-oxidation. | nih.gov |
Tracing Carbon Flow into the Tricarboxylic Acid (TCA) Cycle and Assessment of Anaplerosis
Once ¹³C-octanoic acid is broken down into ¹³C-acetyl-CoA through β-oxidation, the labeled acetyl-CoA enters the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism responsible for generating energy and biosynthetic precursors. By tracking the distribution of the ¹³C label within the intermediates of the TCA cycle, researchers can quantify the contribution of octanoate to the cycle's activity.
In studies of intact rat brain metabolism, [2,4,6,8-¹³C₄]octanoate was used to determine its contribution to brain energy production. nih.govjneurosci.org The results indicated that octanoate oxidation is significant, contributing approximately 20% to the total oxidative energy production in the brain. nih.govjneurosci.org The distinct labeling patterns observed in glutamate (B1630785) and glutamine, which are in equilibrium with the TCA cycle intermediate α-ketoglutarate, suggested a compartmentalized oxidation of octanoate within the brain. nih.govjneurosci.org
Furthermore, these studies allowed for the calculation of anaplerotic flux, which is the replenishment of TCA cycle intermediates that are drawn off for biosynthesis. The flux through anaplerotic pathways relative to the TCA cycle flux was found to be significant, highlighting the importance of considering these pathways when assessing brain metabolism. nih.govjneurosci.org The labeling patterns also helped to trace the redistribution of the ¹³C label through processes like gluconeogenesis in the liver, where ¹³C from octanoate was incorporated into glucose and ketones that could then be utilized by the brain. nih.govjneurosci.org
Table 2: Tracing ¹³C-Octanoic Acid in the TCA Cycle
| Organism/System | Tracer Used | Key Findings | Citations |
| Intact Rat Brain | [2,4,6,8-¹³C₄]octanoate | Octanoate oxidation contributes ~20% of total brain oxidative energy. Anaplerotic flux is significant and associated with glutamine synthesis. | nih.govjneurosci.org |
| Mouse Preimplantation Embryos | [1-¹³C₈] octanoate | Octanoate is incorporated into the TCA cycle via β-oxidation and serves as an alternative energy source. | researchgate.net |
| E. coli under Octanoic Acid Stress | ¹³C-labeled glucose | Octanoic acid stress reduces carbon flux in the TCA cycle. | researchgate.net |
¹³C Metabolic Flux Analysis (MFA) in Cellular and Organismal Systems
¹³C Metabolic Flux Analysis (MFA) is a powerful technique that uses stable isotope tracers like ¹³C-octanoic acid to quantify the rates (fluxes) of metabolic reactions within a cell or organism. nih.gov13cflux.netcreative-proteomics.com By measuring the isotopic labeling patterns in various metabolites, MFA can provide a detailed map of metabolic activity. nih.gov13cflux.net
Steady-State ¹³C-MFA for Quantitative Flux Determination
Steady-state ¹³C-MFA is applied when a biological system is in a metabolic and isotopic steady state, meaning that the concentrations of metabolites and their isotopic labeling are constant over time. nih.gov This allows for the precise determination of intracellular fluxes. 13cflux.net For instance, ¹³C-MFA has been used to identify metabolic bottlenecks in engineered E. coli strains designed for fatty acid production. nih.gov By comparing the flux distributions between wild-type and engineered strains, researchers found that the supply of the precursor acetyl-CoA and the reducing power NADPH were key limiting factors. nih.gov This information is crucial for guiding further metabolic engineering strategies to improve production. nih.gov
Dynamic/Transient ¹³C-MFA for Characterizing Flux Phenotypes and Bottlenecks
In many biological systems, a steady state is not always achievable or desirable to study. Dynamic or transient ¹³C-MFA is employed in such cases, where the isotopic labeling of metabolites changes over time. vanderbilt.edunih.gov This approach can provide valuable information about the turnover rates of metabolites and help identify metabolic bottlenecks. vanderbilt.edu For example, dynamic labeling experiments can complement metabolomics analysis by confirming the presence of large intermediate pools upstream of a pathway bottleneck. vanderbilt.edu Transient ¹³C-flux analysis has also been used to quantify the effects of drugs, such as statins, on cholesterol biosynthesis in primary rat hepatocytes. researchgate.net
Elucidation of Metabolic Shifts under Specific Experimental Conditions
¹³C-MFA is particularly useful for understanding how cells adapt their metabolism in response to changing conditions, such as nutrient stress or environmental perturbations. nih.govmdpi.com For example, ¹³C-MFA was used to study the metabolic response of E. coli to octanoic acid stress. nih.govvanderbilt.edu The analysis revealed a decrease in the flux through the TCA cycle and an increase in the flux towards acetate (B1210297) production. nih.govvanderbilt.edu These findings led to the hypothesis that the stress was caused by membrane disruption and low activity of the electron transport chain, among other factors. researchgate.net Such insights can be used to develop strategies to enhance the resistance of microorganisms to inhibitory compounds. nih.gov Similarly, studies on wheat plants have shown changes in the levels of octanoic acid and other metabolites in response to drought stress. mdpi.com
Table 3: Applications of ¹³C-MFA with Octanoic Acid
| MFA Type | Application | Key Findings | Citations |
| Steady-State | Metabolic engineering of E. coli for fatty acid production | Identified bottlenecks in acetyl-CoA and NADPH supply. | nih.gov |
| Dynamic/Transient | Characterizing metabolic bottlenecks | Complements metabolomics by confirming large intermediate pools. | vanderbilt.edu |
| Elucidation of Metabolic Shifts | E. coli under octanoic acid stress | Reduced TCA cycle flux and increased acetate production. | researchgate.netnih.govvanderbilt.edu |
| Elucidation of Metabolic Shifts | Wheat plants under drought stress | Changes in octanoic acid levels and other metabolites. | mdpi.com |
Studies on Medium-Chain Fatty Acid Elongation and Interconversion Pathways
While β-oxidation is the primary catabolic fate of fatty acids, they can also undergo elongation and interconversion. ¹³C-octanoic acid has been instrumental in uncovering these less-characterized pathways.
Research on cultured human fibroblasts has shown that medium-chain fatty acids can be elongated before they are oxidized. nih.gov When fibroblasts were supplemented with octanoic acid, the researchers detected 3-hydroxy fatty acids that were two carbons longer than the initial substrate. nih.gov This suggests the existence of a novel carbon chain-length elongation process that precedes β-oxidation. nih.gov This finding has significant implications for the metabolism of medium-chain triglycerides, which are used in the dietary treatment of various disorders. nih.gov
In the context of chain elongation as a bioprocess for producing valuable chemicals, the reverse of β-oxidation is a key metabolic pathway. asm.orgmdpi.com Studies on anaerobic microbiomes have identified uncultured microorganisms that can elongate fermentation products into medium-chain fatty acids, including those derived from octanoate. asm.org These organisms possess the necessary enzymes for the reverse β-oxidation cycle, which condenses acetyl-CoA with an acyl-CoA to form an elongated fatty acid. asm.org
Contributions to Lipid Metabolism Research beyond Direct Oxidation
While the primary application of 13C-Octanoic Acid in metabolic research has been the measurement of its direct oxidation, its utility extends significantly into elucidating other critical areas of lipid metabolism. The metabolic fate of octanoic acid is not limited to its catabolism for energy production. Upon entering the cell and mitochondria, it undergoes β-oxidation to produce [13C]acetyl-CoA. researchgate.net This labeled acetyl-CoA is a pivotal metabolic intermediate that can enter various biosynthetic pathways, allowing researchers to trace the carbon atoms from octanoic acid into newly synthesized lipids. researchgate.netckisotopes.com This capability provides a powerful tool for investigating de novo lipogenesis (DNL), fatty acid modification, and the synthesis of complex lipids and cholesterol. researchgate.net
The use of stable isotope tracers like 13C-Octanoic Acid is a gold-standard method for studying the dynamics of lipid and lipoprotein metabolism in vivo. nih.govbioscientifica.com By tracing the path of the labeled carbon atoms, researchers can gain detailed insights into the flux of molecules through these complex metabolic networks. bioscientifica.com
Tracing De Novo Lipogenesis and Fatty Acid Elongation
A significant application of 13C-Octanoic Acid is in the study of de novo lipogenesis (DNL), the process by which the body synthesizes new fatty acids from non-lipid precursors. The [13C]acetyl-CoA generated from the oxidation of 13C-Octanoic Acid can be utilized by the fatty acid synthase enzyme complex to build new fatty acid chains. researchgate.netresearchgate.net The primary product of DNL is typically palmitate (a 16-carbon fatty acid), which can subsequently be elongated or desaturated to produce other fatty acids. researchgate.net Studies using other 13C-labeled fatty acids have demonstrated the ability to detect chain-shortening and desaturation, revealing the conversion of stearic acid (18:0) to palmitic acid (16:0) and oleic acid (18:1). ahajournals.org This allows investigators to quantify the rate at which dietary or precursor fatty acids contribute to the pool of newly synthesized longer-chain fatty acids.
Incorporation into Complex Lipids
Beyond the synthesis of new fatty acid chains, the labeled carbons from 13C-Octanoic Acid can be traced into various classes of complex lipids. Research in adipocytes has shown that octanoate can be incorporated into cellular triacylglycerols, which serve as the primary form of energy storage. science.gov The labeled [13C]acetyl-CoA contributes to the formation of fatty acids that are then esterified to a glycerol (B35011) backbone to form triglycerides. ckisotopes.com Similarly, these labeled fatty acids are essential components of phospholipids (B1166683), which are fundamental to the structure of cellular membranes, and cholesteryl esters, which are involved in cholesterol transport and storage. ckisotopes.comnih.gov Studies using various labeled fatty acids have successfully tracked their incorporation into these lipid fractions, providing a dynamic view of lipid packaging and transport within lipoproteins like VLDL and chylomicrons. ckisotopes.com
Investigating Cholesterol Synthesis and Ketogenesis
The following table summarizes the key metabolic pathways beyond direct oxidation that can be investigated using 13C-Octanoic Acid.
| Metabolic Pathway | Key Labeled Intermediate | Potential End Product(s) Detected | Research Significance |
| De Novo Lipogenesis (DNL) | [13C]Acetyl-CoA | 13C-Palmitate, 13C-Stearate | Quantifies the rate of new fatty acid synthesis from medium-chain fatty acid precursors. researchgate.netresearchgate.net |
| Incorporation into Triglycerides | [13C]Fatty Acyl-CoA | 13C-Triglycerides | Measures the rate of fatty acid esterification for energy storage in adipose tissue and liver. ckisotopes.comscience.gov |
| Incorporation into Phospholipids | [13C]Fatty Acyl-CoA | 13C-Phosphatidylcholine, 13C-Phosphatidylethanolamine | Elucidates the synthesis of new membrane components and the dynamics of membrane lipid turnover. ckisotopes.comoup.com |
| Cholesterol Synthesis | [13C]Acetyl-CoA | 13C-Cholesterol, 13C-Cholesteryl Esters | Assesses the contribution of fatty acid oxidation to the de novo synthesis of cholesterol. researchgate.netnih.gov |
| Ketogenesis | [13C]Acetyl-CoA | 13C-Acetoacetate, 13C-3-Hydroxybutyrate | Determines the rate of ketone body production from medium-chain fatty acids, particularly in the liver. researchgate.netfrontiersin.org |
Research Applications Of13c Octanoic Acid in Non Invasive Breath Test Methodologies
Methodological Validation and Standardization of 13C-Octanoic Acid Breath Test Protocols in Research Settings
The validation and standardization of the 13C-octanoic acid breath test are crucial for its reliable application in research. bmj.com The test's principle relies on the firm retention of 13C-octanoic acid in the solid phase of a meal as it passes through the stomach, followed by its rapid absorption in the duodenum and subsequent oxidation to 13CO2 in the liver. europeanreview.org The rate of 13CO2 appearance in the breath is primarily determined by the gastric emptying rate, which is the rate-limiting step. europeanreview.orgdigestivehealth.org.au
Standardized protocols are essential for the comparability of results across different studies. campro-webshop.euwebaigo.it This includes the composition of the test meal, the dose of 13C-octanoic acid, and the timing of breath sample collection. campro-webshop.eukarger.com A commonly used standardized meal consists of a scrambled egg, white bread, and margarine, with a total caloric content of 250 kcal. campro-webshop.eu However, different test meals have been used, which can influence the results. nih.gov
The accuracy and reproducibility of the 13C-octanoic acid breath test have been evaluated by comparing it with scintigraphy, the current gold standard for measuring gastric emptying. While some studies have shown a good correlation between the two methods, others have found significant discrepancies, suggesting that further validation is needed before the breath test can replace scintigraphy in all clinical applications. bmj.comeuropeanreview.orgviamedica.plnih.gov Despite this, the test has demonstrated good reproducibility within individuals, making it a useful tool for intra-individual comparisons in research settings. nih.gov
Mathematical models are used to analyze the 13CO2 excretion data and calculate parameters such as the gastric half-emptying time (t1/2) and the lag phase (tlag). researchgate.netsurrey.ac.uk The non-linear regression model and the generalized linear regression model are two commonly used approaches. semanticscholar.orgnih.gov The choice of model can affect the results, and there is ongoing debate about the optimal method for data analysis. physiology.org
Assessment of Gastric Emptying Kinetics in Pre-Clinical and Translational Research Models
The 13C-octanoic acid breath test has been adapted and validated for use in various pre-clinical and translational research models, including rats, dogs, and mice. jove.comavma.orgnih.gov This allows for the non-invasive and repetitive measurement of gastric emptying, which is a significant advantage over traditional methods that often require sacrificing the animals. nih.gov
In research models, the 13C-octanoic acid breath test is used to study the dynamics of solid meal gastric emptying. surrey.ac.uk The test provides quantitative data on the rate at which a solid meal is processed by the stomach and delivered to the small intestine. researchgate.net By labeling the solid component of a meal, researchers can track its passage through the gastrointestinal tract and assess the efficiency of the gastric emptying process. surrey.ac.uk
The test has been used to characterize normal gastric emptying patterns in different animal species and to identify abnormalities such as delayed or accelerated emptying. jove.com For instance, in a study on non-obese diabetic mice, the breath test was able to distinguish between animals with normal, delayed, and accelerated gastric emptying. jove.com
A key application of the 13C-octanoic acid breath test in research is to investigate the factors that influence gastric emptying kinetics. This includes the composition of the meal and the effects of pharmacological agents. researchgate.netresearchgate.net
Meal Composition: The caloric content and nutrient composition of a meal can significantly affect the rate of gastric emptying. researchgate.net For example, high-energy meals have been shown to slow down gastric emptying in dogs. avma.org The breath test provides a valuable tool for studying these effects in a controlled research setting.
Pharmacological Interventions: The test is sensitive enough to detect changes in gastric emptying induced by drugs. europeanreview.org For example, prokinetic agents like erythromycin (B1671065) have been shown to accelerate gastric emptying, while anticholinergic drugs like propantheline (B1209224) can delay it. europeanreview.org This makes the 13C-octanoic acid breath test a useful tool for preclinical drug development and for studying the mechanisms of action of different pharmacological compounds on gastric motility. europeanreview.orgjove.com
Analysis of Solid Meal Gastric Emptying Dynamics
Assessment of Hepatic Mitochondrial Function and Fatty Acid Oxidation Capacity in Disease Research Models
Beyond its application in assessing gastric emptying, the 13C-octanoic acid breath test can also provide insights into hepatic mitochondrial function and fatty acid oxidation. semanticscholar.orgmdpi.com Octanoic acid is a medium-chain fatty acid that is rapidly absorbed and transported to the liver, where it undergoes β-oxidation in the mitochondria. mdpi.comoup.com The rate of 13CO2 production from labeled octanoic acid can, therefore, reflect the capacity of the liver to oxidize fatty acids. semanticscholar.org
The 13C-octanoic acid breath test has been employed in research models of NAFLD and NASH to investigate changes in liver metabolic capacity. semanticscholar.orgmdpi.com Mitochondrial dysfunction is thought to play a role in the progression of these diseases. researchgate.net
Studies using the breath test in patients with NASH have yielded conflicting results. Some studies have reported increased oxidation of octanoic acid in NASH patients compared to healthy controls, while others have found no significant difference or even reduced oxidation. researchgate.net These discrepancies may be due to differences in study populations, disease severity, and test protocols.
In research settings, the outcomes of the 13C-octanoic acid breath test are often correlated with other physiological and biochemical parameters to gain a more comprehensive understanding of the underlying pathophysiology. webaigo.it
In animal models of liver disease, breath test results have been compared with histological findings from liver biopsies and with serum biomarkers of liver function. For example, in a study on patients with suspected NAFLD, octanoate (B1194180) oxidation was negatively correlated with fasting plasma glucose and endogenous glucose production. Reductions in liver steatosis tended to correlate with increased octanoate oxidation.
The ability to correlate non-invasive breath test data with more invasive measures in animal models is a key strength of this research application. jove.com It allows for the validation of the breath test as a surrogate marker for disease severity and progression, and for monitoring the response to therapeutic interventions. jove.com
Interactive Data Table: Research Findings on 13C-Octanoic Acid Breath Test
| Research Area | Key Findings | Supporting Evidence (Citations) |
| Methodological Validation | Good correlation with scintigraphy in some studies, but discrepancies exist. High intra-individual reproducibility. | bmj.comeuropeanreview.orgviamedica.plnih.gov |
| Gastric Emptying in Pre-Clinical Models | Allows for non-invasive, repetitive measurements in animals. Can differentiate between normal, delayed, and accelerated emptying. | jove.comavma.orgnih.gov |
| Factors Influencing Gastric Emptying | Sensitive to changes in meal composition (e.g., caloric content) and pharmacological interventions (e.g., prokinetics, anticholinergics). | europeanreview.orgresearchgate.netavma.orgresearchgate.net |
| Hepatic Function in NAFLD/NASH | Conflicting results on octanoate oxidation in NASH patients. May distinguish NASH from simple steatosis. | researchgate.netnih.gov |
| Correlation with Other Parameters | Breath test outcomes correlate with physiological and biochemical markers like plasma glucose, endogenous glucose production, and liver steatosis. | webaigo.itjove.com |
Mechanistic Studies Of13c Octanoic Acid in Diverse Biological Systems
Microbial Metabolism and Biosynthesis Research Utilizing 13C-Octanoic Acid
Stable isotope tracing with 13C-Octanoic Acid has become a important tool for dissecting the intricate metabolic networks of microorganisms. nih.gov By introducing a labeled carbon source, researchers can follow its incorporation into various cellular components, providing direct evidence of metabolic fluxes and pathway utilization. nih.govresearchgate.net
Studies using 13C-Octanoic Acid have provided significant insights into how different microbes utilize fatty acids for energy.
Escherichia coli : Research on E. coli has utilized 13C-labeled substrates to perform metabolic flux analysis under the stress of octanoic acid. nih.gov This has helped to identify metabolic pathway alterations, such as reduced flux through the tricarboxylic acid (TCA) cycle and changes in pyruvate (B1213749) metabolism, in response to octanoic acid exposure. nih.gov Such studies are crucial for understanding the toxicity of fatty acids and for engineering more robust microbial strains for the production of biorenewable chemicals. plos.orgnih.gov
Naegleria gruberi : In the non-pathogenic amoeba N. gruberi, a relative of the deadly human pathogen N. fowleri, experiments with [1,2,3,4-13C]-labeled octanoic acid have demonstrated that lipids are a preferred energy substrate. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy revealed the degradation of the labeled octanoic acid, confirming its use in the organism's energy metabolism and suggesting that fatty acid oxidation is a key metabolic process. researchgate.net
Staphylococcus aureus : In S. aureus, octanoic acid is a precursor for the de novo biosynthesis of lipoic acid, an essential cofactor for several key metabolic enzyme complexes. semanticscholar.org Isotope labeling studies have been used to investigate the pathways for lipoic acid synthesis and salvage. semanticscholar.orgluc.edu For instance, it was shown that while S. aureus can synthesize lipoic acid from octanoic acid, it can also salvage lipoic acid directly from the host environment. semanticscholar.org
13C-Octanoic Acid has been instrumental in deciphering the biosynthetic pathways of various secondary metabolites. A notable example is the study of dialkylresorcinol (DAR) biosynthesis in Pseudomonas aurantiaca.
Researchers fed [1,2,3,4-13C4]octanoic acid to cultures of P. aurantiaca and analyzed the resulting 2-hexyl-5-propylresorcinol (HPR), the main DAR analog, using 13C NMR. nih.govasm.org The labeling patterns observed in HPR confirmed that its biosynthesis involves the head-to-head condensation of two fatty acid-derived precursors, rather than de novo synthesis from acetyl-CoA. nih.govnih.gov This provided crucial evidence for a novel biosynthetic mechanism involving a modified fatty acid synthase. nih.govresearchgate.netbdschapters.com
Octanoic acid has been shown to possess antibacterial and antibiofilm properties against various pathogens, including Staphylococcus aureus and Candida albicans. nih.govresearchgate.netnih.gov While direct tracing with 13C-Octanoic Acid in biofilm studies is less common, understanding its metabolic impact is crucial to understanding its mechanism of action.
Staphylococcus aureus : Octanoic acid can effectively inhibit biofilm formation and even eradicate established biofilms of S. aureus. nih.govresearchgate.net It is more effective than some conventional antibiotics at killing persistent, antibiotic-tolerant cells within biofilms. nih.gov The proposed mechanisms include disruption of the cell membrane and impairment of metabolism. nih.gov Studies have shown that octanoic acid can also attenuate the expression of virulence factor genes in S. aureus biofilm cells. nih.gov
Candida albicans : Medium-chain fatty acids, including octanoic acid, have been found to inhibit biofilm formation in the fungal pathogen C. albicans. nih.gov These fatty acids appear to mimic the quorum-sensing molecule farnesol, thereby interfering with the yeast-to-hyphae transition that is critical for biofilm development. nih.govresearchgate.net
| Microorganism | Area of Investigation | Key Findings with 13C-Octanoic Acid | References |
|---|---|---|---|
| Escherichia coli | Fatty Acid Utilization & Energy Metabolism | Used in 13C-metabolic flux analysis to quantify stress responses, revealing reduced TCA cycle flux and altered pyruvate metabolism. | nih.govplos.orgnih.gov |
| Naegleria gruberi | Fatty Acid Utilization & Energy Metabolism | NMR analysis of [1,2,3,4-13C]octanoic acid degradation confirmed that lipids are a preferred energy source. | researchgate.net |
| Staphylococcus aureus | Fatty Acid Utilization & Lipoic Acid Synthesis | Tracer studies helped elucidate the de novo biosynthesis pathway of lipoic acid from octanoic acid. | semanticscholar.orgluc.edu |
| Pseudomonas aurantiaca | Secondary Metabolite Biosynthesis | 13C labeling demonstrated the incorporation of octanoic acid into dialkylresorcinols via a head-to-head condensation of fatty acid precursors. | nih.govasm.orgnih.govresearchgate.netbdschapters.com |
| Staphylococcus aureus | Biofilm Formation | (General octanoic acid studies) Inhibits biofilm formation and eradicates persister cells by disrupting cell membranes and metabolism. | nih.govresearchgate.netnih.gov |
| Candida albicans | Biofilm Formation | (General octanoic acid studies) Inhibits biofilm formation by mimicking quorum-sensing molecules and disrupting the yeast-to-hyphae transition. | nih.govresearchgate.net |
Elucidation of Secondary Metabolite Biosynthetic Pathways Incorporating Octanoic Acid Derivatives (e.g., dialkylresorcinols in Pseudomonas aurantiaca)
Mammalian Cell Culture Studies with 13C-Octanoic Acid Tracers
In mammalian systems, 13C-Octanoic Acid is a valuable tool for investigating cellular metabolism, particularly energy homeostasis and the interplay between different metabolic pathways. ucl.ac.uk
13C-Octanoic Acid tracers are used to follow the entry and oxidation of medium-chain fatty acids into the mitochondrial tricarboxylic acid (TCA) cycle, the central hub of cellular energy production. explorationpub.comresearchgate.net
Studies in various cell types, including HEK293T cells and neuronal cells, have utilized 13C-Octanoic Acid to track its metabolism. ucl.ac.uknih.gov For example, when HEK293T cells were incubated with 7,8-13C2-octanoic acid, researchers observed significant enrichment of M+2 labeled C8-, C6-, and C4-carnitines, indicating active β-oxidation. nih.gov The resulting 13C2-acetyl-CoA enters the TCA cycle, contributing to the pool of intermediates. nih.govnih.gov This process of replenishing TCA cycle intermediates is known as anaplerosis and is vital for maintaining the cycle's function, especially in highly proliferative or metabolically active cells. explorationpub.comvanderbilt.edu
Research in intact rats using [2,4,6,8-13C4]octanoate demonstrated that octanoate (B1194180) oxidation contributes significantly (around 20%) to the brain's total oxidative energy production. nih.govjneurosci.org This highlights the importance of fatty acids as an energy source for the brain. The distinct labeling patterns in glutamate (B1630785) and glutamine further indicated that octanoate oxidation is compartmentalized within different brain cell types, with anaplerotic flux being primarily associated with astrocytes. nih.govjneurosci.org
The metabolism of octanoic acid has a significant impact on the cell's redox state, particularly the balance between NAD+ and NADH.
In a study with HEK293T cells, treatment with octanoate led to an increased NAD+/NADH ratio. nih.gov This shift towards a more oxidized state is a direct consequence of the β-oxidation of fatty acids, which generates NADH. This increased availability of NAD+ can, in turn, influence other metabolic pathways. For example, the higher NAD+ levels supported a decrease in the lactate/pyruvate ratio and an increase in the levels of 13C3-serine derived from 13C-glucose, both indicative of a more oxidative metabolism. nih.gov Maintaining redox homeostasis is critical for preventing cellular damage from reactive oxygen species (ROS) and for the proper functioning of numerous enzymatic reactions. acs.orgfrontiersin.org The ability of octanoic acid to modulate the cellular redox state underscores its complex role in cellular metabolism beyond simply serving as a fuel source.
Modulation of Endoplasmic Reticulum (ER) Stress Pathways in Cellular Models
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis and folding of proteins, as well as lipid biosynthesis. frontiersin.orgfrontiersin.org Perturbations in ER function can lead to an accumulation of unfolded or misfolded proteins, a state known as ER stress. oup.commdpi.com This condition activates a complex signaling network called the Unfolded Protein Response (UPR), which aims to restore ER homeostasis. rupress.orgphysiology.org The UPR is mediated by three main transmembrane sensors: inositol-requiring enzyme 1 (IRE1), protein kinase R-like ER kinase (PERK), and activating transcription factor 6 (ATF6). rupress.orgmdpi.com While the UPR is initially a pro-survival response, prolonged or severe ER stress can trigger apoptosis (cell death). nih.gov
Mechanistic studies using cellular models have explored the role of octanoic acid in modulating these ER stress pathways. Unlike long-chain saturated fatty acids such as palmitate, which are known to be potent inducers of ER stress and lipotoxicity, octanoic acid appears to have a different, often protective, effect on cells under ER stress conditions. oup.comresearchgate.netvanderbilt.edu
Research using rat aortic smooth muscle cells (RASMCs) has shown that octanoic acid can protect against ER stress-induced cell death. researchgate.netnih.gov In a model where ER stress was induced by tunicamycin (B1663573), a substance that inhibits protein glycosylation, pretreatment with octanoic acid demonstrated a significant protective effect. researchgate.netnih.govsemanticscholar.org This protective role is associated with the downregulation of key markers of the UPR pathway.
Detailed findings from studies on rat aortic smooth muscle cells (RASMCs) indicate that octanoic acid pretreatment significantly mitigated tunicamycin-induced apoptosis and cytotoxicity. nih.govsemanticscholar.org The viability of cells treated with tunicamycin alone dropped to approximately 72.81%, whereas pretreatment with octanoic acid maintained significantly higher viability. nih.govsemanticscholar.org
Table 1: Protective Effects of Octanoic Acid on Tunicamycin-Induced Apoptosis and Cytotoxicity in Rat Aortic Smooth Muscle Cells (RASMCs)
| Treatment Condition | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100.00 ± 0.00 | N/A |
| Tunicamycin (1 μg/mL) | 72.81 ± 1.33 | 36.04 ± 3.86 |
| Octanoic Acid (250 μM) + Tunicamycin | 96.87 ± 0.56 | 9.98 ± 2.40 |
| Octanoic Acid (500 μM) + Tunicamycin | 101.35 ± 4.71 | 9.60 ± 2.92 |
Data derived from studies on RASMCs where cells were pretreated with Octanoic Acid for 24 hours before being exposed to the ER stress inducer, tunicamycin. nih.govsemanticscholar.org Cell viability and apoptosis were measured to assess the protective effects.
Furthermore, at the molecular level, octanoic acid was found to inhibit the expression of key genes involved in the ER stress response. The expression of genes encoding for C/EBP homologous protein (CHOP), glucose-regulated protein 78 (GRP78), and eukaryotic initiation factor 2α (eIF2α) were all significantly reduced in cells pretreated with octanoic acid before tunicamycin exposure. researchgate.netnih.gov CHOP is a key transcription factor that mediates apoptotic cell death under conditions of prolonged ER stress. frontiersin.orgfrontiersin.org GRP78, also known as BiP, is a master regulator of the UPR, and its upregulation is a hallmark of ER stress. physiology.orgfrontiersin.org
Table 2: Effect of Octanoic Acid on the Gene Expression of ER Stress Markers in Tunicamycin-Treated RASMCs
| Gene Marker | Function in ER Stress | Effect of Octanoic Acid Pretreatment |
|---|---|---|
| CHOP | Pro-apoptotic transcription factor | Inhibited expression |
| GRP78 (BiP) | Master regulator of UPR, chaperone | Inhibited expression |
| eIF2α | Translation initiation factor, phosphorylation is a key UPR event | Inhibited expression |
| ATF4 | Transcription factor downstream of PERK | Inhibited expression |
Summary of findings on the modulation of ER stress-related gene expression by octanoic acid in cellular models. researchgate.netnih.gov
The protective mechanism of octanoic acid also involves the reduction of reactive oxygen species (ROS) generation, which is often linked to ER stress. researchgate.netsci-hub.se Studies showed that pretreating RASMCs with octanoic acid before inducing ER stress effectively suppressed the production of ROS. researchgate.net This suggests that octanoic acid helps maintain cellular redox balance, which is crucial for mitigating ER stress-induced damage.
In contrast to these protective effects, studies in other cell types, such as bovine mammary epithelial cells, have reported that octanoic acid can reduce cell viability, although the direct link to the upregulation of ER stress proteins was not definitively established in that context. researchgate.net However, research in yeast and pancreatic β-cells has shown that these cells tolerate octanoic acid much better than long-chain saturated fatty acids like palmitate, which are strong inducers of ER stress. oup.com This differential effect suggests that the impact of fatty acids on ER stress is highly dependent on their chain length and the specific cellular context.
Computational and Mathematical Modeling In13c Octanoic Acid Research
Physiological-Based Pharmacokinetic (PBPK) Modeling for Quantitative Interpretation of Breath Test Data
Physiologically-based pharmacokinetic (PBPK) models are instrumental in providing a mechanistic understanding of the data obtained from 13C-octanoic acid breath tests. These tests are widely used to assess gastric emptying (GE). researchgate.netnih.gov The fundamental principle is that 13C-octanoic acid, once it passes from the stomach to the small intestine, is rapidly absorbed and metabolized by the liver, with the resulting 13CO2 being exhaled in the breath. karger.com Therefore, the rate of 13CO2 appearance in the breath is considered a proxy for the rate of gastric emptying. karger.com
However, the journey from ingestion to exhalation involves multiple physiological processes, including gastric emptying, intestinal absorption, hepatic metabolism, and distribution and elimination of 13CO2. page-meeting.org Simple empirical models may not adequately capture the complexity of these interacting systems. researchgate.net PBPK models, in contrast, are designed to represent the body as a series of interconnected physiological compartments, each with specific parameters governing the fate of the compound. core.ac.uk
Key aspects of PBPK modeling in this context include:
Mechanistic Description: These models incorporate physiological parameters such as organ blood flows, tissue volumes, and metabolic clearance rates to simulate the absorption, distribution, metabolism, and excretion (ADME) of 13C-octanoic acid and its metabolites. page-meeting.orgcore.ac.uk
Improved Data Interpretation: By simulating the entire process, PBPK models can help to deconvolve the different physiological events that contribute to the final breath test curve, providing a more accurate estimation of gastric emptying parameters like the half-emptying time and lag phase. page-meeting.org
Handling Variability: PBPK models can account for inter-individual variability in physiological factors, which can influence breath test results. scribd.com Factors such as age and gender have been shown to have a small but detectable effect on cumulative 13CO2 excretion. nih.gov
Addressing Pathophysiological States: These models are valuable for understanding how diseases affecting absorption or metabolism (e.g., pancreatic insufficiency, liver cirrhosis) might influence breath test outcomes. nih.gov Studies have shown that the metabolism of octanoic acid is maintained even in patients with steatohepatitis or liver cirrhosis. nih.gov
A semi-mechanistic model for the analysis of 13C-octanoic acid breath test data has been proposed that integrates all the processes from ingestion to exhalation. page-meeting.org This approach has been shown through simulations to perform well against other commonly used methods for calculating gastric emptying time. page-meeting.org Bayesian hierarchical modeling has also been employed to improve the parameter estimation from breath test data, especially in cases with poor data quality or delayed gastric emptying. karger.comkarger.com
Table 1: Comparison of Modeling Approaches for 13C-Octanoic Acid Breath Test Data
| Model Type | Description | Advantages | Limitations | Key References |
|---|---|---|---|---|
| Empirical Models (e.g., Ghoos method, Wagner-Nelson) | Fit mathematical functions (e.g., exponential) to the breath excretion data to derive parameters like t1/2 and tlag. | Simple to implement; widely used. | Does not account for underlying physiological processes beyond gastric emptying. page-meeting.org | page-meeting.orgeuropeanreview.org |
| Semi-Mechanistic Models | Incorporate some physiological processes (e.g., absorption, metabolism) in a simplified manner. | More accurate than purely empirical models; provides better insight into the system. | May still involve simplifying assumptions. | page-meeting.org |
| Physiologically-Based Pharmacokinetic (PBPK) Models | Represent the body as a system of interconnected physiological compartments, simulating the full ADME process. | Provides a detailed, mechanistic understanding; can predict outcomes in different physiological or pathological states. researchgate.netcore.ac.uk | Requires more extensive data for model development and validation. scribd.com | researchgate.netpage-meeting.orgcore.ac.uk |
| Bayesian Hierarchical Models | A statistical approach that uses probability distributions to estimate model parameters, incorporating prior knowledge. | Improves parameter estimation, especially for noisy or sparse data; provides realistic values when conventional methods fail. karger.comkarger.com | Can be computationally intensive. | karger.comkarger.com |
Integration of Isotope Labeling Data for Reconstruction and Analysis of Metabolic Flux Networks
The use of 13C-labeled substrates like octanoic acid is a cornerstone of 13C-Metabolic Flux Analysis (13C-MFA). usp.brnih.gov This powerful technique allows for the quantification of in vivo reaction rates (fluxes) through metabolic pathways. ethz.ch By tracing the journey of the 13C atoms from octanoic acid as they are incorporated into various downstream metabolites, researchers can reconstruct and analyze the activity of complex metabolic networks. usp.brnih.gov
The process of 13C-MFA involves several key steps:
Isotope Labeling Experiment: Cells or organisms are cultured with a 13C-labeled substrate, such as [1-13C]octanoic acid. usp.brfrontiersin.org The label propagates through the metabolic network, leading to specific labeling patterns in intracellular metabolites. embopress.org
Isotopomer Analysis: The mass distribution of isotopes (isotopologues or mass isotopomers) in key metabolites, often proteinogenic amino acids, is measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
Computational Modeling: A computational model of the organism's metabolic network is constructed. usp.br This model includes the stoichiometry of all relevant biochemical reactions. usp.br An iterative algorithm is then used to find the set of metabolic fluxes that best explains the experimentally measured isotope labeling patterns. embopress.org
The integration of 13C-octanoic acid labeling data is particularly useful for studying specific metabolic systems. For example, in Pseudomonas aeruginosa, data from [1-13C]octanoic acid has been used to estimate metabolic fluxes related to the production of bioplastics. usp.br In Escherichia coli, 13C-MFA has been used to investigate the metabolic response to octanoic acid stress, revealing that such stress reduces carbon flux through the TCA cycle and pyruvate (B1213749) dehydrogenase pathway, while increasing flux towards acetate (B1210297) production. nih.govresearchgate.net
The ultimate goal of these analyses is often to create a "fluxome" map, which provides a comprehensive view of the metabolic state of a cell under specific conditions. embopress.org This quantitative understanding is crucial for applications in metabolic engineering, such as optimizing the production of biochemicals, and for understanding the metabolic reprogramming that occurs in disease states. nih.govmdpi.com
Predictive Modeling of Cellular and Organismal Metabolic Responses to 13C-Octanoic Acid Perturbation
Predictive modeling leverages the quantitative data from techniques like 13C-MFA to forecast how a biological system will respond to a metabolic perturbation, such as the introduction of 13C-octanoic acid. usp.br These models are not just descriptive; they aim to be predictive, allowing researchers to formulate and test hypotheses about metabolic regulation and function.
One of the primary applications of predictive modeling is in metabolic engineering. By understanding the baseline flux distribution, models can predict the effects of genetic modifications (e.g., gene knockouts or overexpressions) on metabolic pathways and, consequently, on the production of a desired compound. mdpi.com For instance, if 13C-MFA reveals a bottleneck in a particular pathway, a model can be used to simulate strategies to overcome this limitation. nih.gov
In the context of 13C-octanoic acid, predictive models can address several key questions:
Metabolic Stress Response: How do cells alter their metabolic fluxes to cope with the stress induced by octanoic acid? nih.gov Models can predict which pathways are up- or down-regulated to maintain cellular homeostasis.
Substrate Utilization: How is 13C-octanoic acid partitioned between different metabolic fates, such as beta-oxidation for energy production versus incorporation into complex lipids?
Interaction with Other Nutrients: How does the presence of 13C-octanoic acid affect the metabolism of other available nutrients, like glucose? nih.gov
These predictive models are often based on frameworks like Flux Balance Analysis (FBA) or dynamic Flux Balance Analysis (dFBA), which use stoichiometric models of metabolism along with an objective function (e.g., maximization of biomass production) to predict flux distributions. usp.br The integration of experimental data from 13C-octanoic acid tracing provides crucial constraints that significantly improve the accuracy and predictive power of these models. nrel.gov Recently, machine learning frameworks are also being developed to streamline the process of quantifying metabolic fluxes from isotope tracing data, offering a much faster alternative to traditional methods. biorxiv.org
Table 2: Key Metabolic Pathways Investigated Using 13C-Octanoic Acid and Modeling
| Pathway | Organism/System | Modeling Approach | Key Findings | Reference |
|---|---|---|---|---|
| Gastric Emptying & Hepatic Metabolism | Humans | PBPK, Semi-mechanistic models | Models can accurately quantify gastric emptying by separating it from subsequent absorption and metabolism processes. | page-meeting.org |
| Central Carbon Metabolism | Escherichia coli | 13C-MFA | Octanoic acid stress redirects carbon flux away from the TCA cycle towards acetate production. | nih.gov |
| Bioplastic/Biosurfactant Production | Pseudomonas spp. | 13C-MFA, Identifiability Analysis | Optimal labeled substrates were determined and main biosynthetic routes were estimated. | usp.br |
| Fatty Acid Synthesis | Escherichia coli | 13C-MFA | Identified bottleneck steps in fatty acid production, guiding metabolic engineering strategies. | mdpi.com |
Future Directions and Emerging Research Avenues For13c Octanoic Acid
Development of Novel Positional and Multi-Labeling Strategies for Enhanced Metabolic Resolution
The current predominant use of uniformly labeled ¹³C-octanoic acid ([U-¹³C]octanoic acid) provides a general overview of its metabolic fate. However, the development of novel positional and multi-labeling strategies will offer a much finer resolution of metabolic pathways. frontiersin.org By strategically placing ¹³C atoms at specific positions within the octanoic acid molecule, researchers can trace the carbon backbone through distinct biochemical reactions. For instance, labeling at the carboxyl carbon ([1-¹³C]octanoic acid) versus other positions can differentiate the initial steps of β-oxidation from subsequent cycles.
Multi-labeling, combining ¹³C with other stable isotopes like deuterium (B1214612) (²H) or nitrogen-15 (B135050) (¹⁵N), can provide even more detailed information. nih.gov For example, co-administering ¹³C-octanoic acid with ¹⁵N-labeled amino acids could elucidate the interplay between fatty acid and amino acid metabolism. These advanced labeling techniques, while more complex to synthesize and analyze, will be instrumental in resolving ambiguous metabolic routes and quantifying flux through specific pathways with greater accuracy. frontiersin.org
Integration with Multi-Omics Approaches for Systems-Level Understanding of Metabolic Regulation
The future of metabolic research lies in the integration of multiple "omics" technologies to build a comprehensive, systems-level understanding of biological regulation. Combining ¹³C-octanoic acid tracing with lipidomics, proteomics, and transcriptomics will provide a multi-dimensional view of how cells and organisms respond to metabolic challenges.
Lipidomics: When ¹³C-octanoic acid is metabolized, its labeled carbons are incorporated into a wide array of downstream lipids. High-resolution mass spectrometry-based lipidomics can identify and quantify these labeled lipid species, creating a detailed map of fatty acid trafficking and synthesis. creative-proteomics.com This integrated approach can reveal not only the rate of octanoic acid oxidation but also how it contributes to the synthesis of complex lipids like triglycerides and phospholipids (B1166683) under various physiological and pathological conditions. researchgate.net
Proteomics: Proteomics can identify changes in the abundance and post-translational modifications of proteins involved in fatty acid transport, activation, and oxidation in response to ¹³C-octanoic acid administration. dergipark.org.trresearchgate.net This can reveal regulatory hubs and enzymatic bottlenecks that control octanoic acid metabolism. For example, an increase in the expression of carnitine palmitoyltransferase enzymes alongside the appearance of ¹³C in the acetyl-CoA pool would provide strong evidence for the mitochondrial β-oxidation pathway's role.
Transcriptomics: Transcriptomics provides a snapshot of the gene expression changes that occur in response to octanoic acid. mdpi.comanimbiosci.org By analyzing the mRNA levels of genes encoding metabolic enzymes and transporters, researchers can understand the transcriptional regulatory networks that govern octanoic acid metabolism. mdpi.com For instance, studies in yeast have used transcriptomics to identify genes involved in tolerance to octanoic acid stress. mdpi.com
The integrated analysis of these omics datasets will enable the construction of detailed metabolic models that can predict how genetic or environmental perturbations affect fatty acid metabolism. creative-proteomics.com
| Omics Approach | Information Gained from Integration with ¹³C-Octanoic Acid | Potential Applications |
| Lipidomics | Tracing the incorporation of ¹³C into downstream lipid species. | Understanding fatty acid trafficking, storage, and synthesis pathways in metabolic diseases. |
| Proteomics | Identifying changes in the expression and modification of proteins involved in fatty acid metabolism. | Discovering regulatory enzymes and protein networks that control octanoic acid utilization. |
| Transcriptomics | Measuring changes in gene expression for metabolic enzymes and transporters. | Elucidating the transcriptional control of fatty acid metabolism and identifying gene targets for therapeutic intervention. |
Expansion of Applications in Elucidating Complex Disease Pathophysiology in Advanced in vitro and Animal Research Models
While the ¹³C-octanoic acid breath test is well-established for assessing gastric emptying in humans, its application in preclinical research using advanced in vitro and animal models is a growing area. europeanreview.orgallclearhealthcare.comkarger.comresearchgate.netscispace.com These models offer controlled environments to dissect the molecular mechanisms underlying disease pathophysiology.
Advanced in vitro models , such as organ-on-a-chip systems and 3D cell cultures, provide a more physiologically relevant context than traditional 2D cell cultures. Using ¹³C-octanoic acid in these models can help to elucidate the metabolic reprogramming that occurs in diseases like cancer and non-alcoholic fatty liver disease. For example, human-induced pluripotent stem cell (iPSC)-derived astrocytes have been used to study the differential metabolism of medium-chain fatty acids. frontiersin.org
Animal models , particularly in mice, are being increasingly used to study gastric emptying and fatty acid metabolism in the context of diseases like diabetes and amyotrophic lateral sclerosis (ALS). karger.comnih.govsnmjournals.org The ¹³C-octanoic acid breath test has been adapted for use in mice, allowing for longitudinal studies of disease progression and therapeutic response. nih.govresearchgate.net These studies have shown delayed gastric emptying in mouse models of diabetes and have demonstrated the feasibility of the test in assessing gastrointestinal dysfunction in neurodegenerative diseases. karger.comnih.gov
| Research Model | Application of ¹³C-Octanoic Acid | Disease Area | Key Findings/Potential |
| Human iPSC-derived Astrocytes | Tracing metabolism of [U-¹³C]-C8:0. frontiersin.org | Neurological Disorders | Revealed differential β-oxidation pathways and ketogenic properties of octanoic acid compared to other medium-chain fatty acids. frontiersin.org |
| Diabetic Mouse Models | Non-invasive assessment of gastric emptying. researchgate.netnih.gov | Diabetes | Demonstrated delayed gastric emptying and validated the breath test against scintigraphy. researchgate.netnih.gov |
| ALS Mouse Models | Assessing gastrointestinal autonomic function. karger.comscispace.com | Amyotrophic Lateral Sclerosis (ALS) | Showed delayed gastric emptying, suggesting subclinical autonomic involvement in ALS. karger.comscispace.com |
| In vitro Gastric Emptying Models | Assessing solid-phase binding capacity of markers. dntb.gov.ua | Gastroenterology | Can be used to validate the suitability of tracers for in vivo studies. dntb.gov.ua |
Advancements in Analytical Sensitivity, Throughput, and Automation for High-Content Isotope Analysis
The widespread adoption of ¹³C-octanoic acid in large-scale clinical and research studies is dependent on advancements in analytical technologies. The development of more sensitive, high-throughput, and automated methods for isotope analysis is crucial.
Analytical Sensitivity: Techniques like isotope ratio mass spectrometry (IRMS) and non-dispersive isotope-selective infrared spectroscopy (NDIRS) are continuously being improved to offer greater sensitivity and precision. karger.comnih.govbiobasedeconomy.euusgs.gov This allows for the detection of smaller changes in ¹³C enrichment, enabling studies with lower tracer doses and the analysis of smaller sample volumes. usgs.gov
High-Throughput and Automation: The automation of sample preparation and analysis is key to increasing throughput. nih.govuq.edu.au Automated systems that couple total organic carbon analyzers or high-performance liquid chromatography (HPLC) to IRMS are becoming more common, allowing for the rapid and unattended analysis of large numbers of samples. nih.govuq.edu.au The IRIS® instrument, for example, can be connected to a multisampler for high-throughput breath test analysis. tareqco.com This is particularly important for large clinical trials and population-based studies. The development of user-friendly software for data analysis and modeling also contributes to streamlining the entire workflow. nih.gov
These technological advancements will make ¹³C-based metabolic studies more accessible, cost-effective, and scalable, paving the way for the broader application of ¹³C-octanoic acid in both research and clinical settings.
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing (7¹³C)octanoic acid for isotopic tracing in metabolic studies?
- Methodological Answer : The synthesis of ¹³C-labeled octanoic acid typically involves carboxylation of ¹³C-enriched precursors (e.g., ¹³CO₂) or enzymatic incorporation using fatty acid synthases. For example, isotopic labeling at the C7 position can be achieved via malonyl-CoA precursors with ¹³C incorporation during chain elongation . Post-synthesis, purity must be verified using NMR (¹³C-specific) and GC-MS, with corrections for isotopic dilution in biological matrices .
Q. How should researchers design experiments to quantify (7¹³C)octanoic acid in microbial cultures or biological fluids?
- Methodological Answer : Use internal standardization with deuterated or ¹³C-labeled analogs (e.g., octanoic acid-¹³C) to correct for matrix effects in GC- or LC-MS. In yeast studies, timed sampling during exponential, diauxic, and stationary phases is critical, as octanoic acid titers vary significantly (e.g., from 7 mg/L at T1 to 87 mg/L at T3 in engineered S. cerevisiae) . Calibration curves must account for background levels of endogenous octanoic acid.
Q. What experimental controls are essential when assessing (7¹³C)octanoic acid’s antimicrobial effects in microbial co-cultures?
- Methodological Answer : Include (1) a non-producer strain (e.g., wild-type S. cerevisiae) to differentiate production-related effects from exogenous addition, (2) pH controls (octanoic acid is a weak acid), and (3) solvent controls (e.g., ethanol used for solubilization). Growth inhibition assays should monitor OD600 and cell viability in parallel with fatty acid quantification .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on octanoic acid’s growth-inhibitory effects across studies?
- Methodological Answer : Discrepancies often arise from strain-specific tolerance, cultivation conditions (e.g., pH, carbon source), or sampling timing. For example, engineered S. cerevisiae shows growth impairment post-diauxic shift, while exogenous addition in wild-type strains inhibits growth earlier . Mitigate contradictions by standardizing protocols (e.g., controlled bioreactors, matched sampling phases) and reporting extracellular vs. intracellular octanoic acid concentrations.
Q. What strategies improve (7¹³C)octanoic acid titers in engineered microbial systems without compromising host viability?
- Methodological Answer :
- Metabolic Engineering : Overexpress acetyl-CoA carboxylase (ACC1) and fatty acid synthase (FAS1/FAS2) while downregulating β-oxidation pathways .
- Tolerance Engineering : Adaptive laboratory evolution under octanoic acid stress or membrane lipid engineering (e.g., increasing oleic acid content) enhances strain robustness .
- Process Optimization : Two-phase fermentations (organic overlay) or in situ extraction reduce product toxicity.
Q. How should transcriptomic data from octanoic acid-producing strains be analyzed to identify stress-response pathways?
- Methodological Answer : Perform RNA-Seq at multiple growth phases (e.g., T1–T3) and use PCA to cluster replicates. Differentially expressed genes (DEGs) should be filtered for log2FC >1 and FDR <0.01. In S. cerevisiae, key pathways include fatty acid biosynthesis (FAS1, FAS2), oxidative stress response (GPX2, SOD1), and transporter regulation (PDR12) . Validate findings with qPCR and phenotypic assays (e.g., ROS detection).
Q. What statistical approaches validate the reliability of (7¹³C)octanoic acid quantification in complex biological samples?
- Methodological Answer :
- Precision : Calculate intra- and inter-day CVs using spiked samples.
- Accuracy : Perform recovery experiments (80–120% acceptable range).
- Sensitivity : Report LOD/LOQ via signal-to-noise ratios (e.g., 3:1 and 10:1).
- Specificity : Use MRM transitions in LC-MS/MS to distinguish isotopic analogs from matrix interferents .
Critical Considerations for Experimental Design
- Sampling Timing : Align sampling with metabolic phases (e.g., diauxic shift in yeast) to capture dynamic changes .
- Strain Selection : Use strains with well-characterized fatty acid metabolism (e.g., S. cerevisiae CEN.PK113-7D) for reproducibility .
- Data Validation : Cross-validate omics data (e.g., transcriptomics) with enzymatic assays or metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
